ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate
Description
Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core substituted with a carboxylate ester group and an acetamido linker connected to a 4-methyl-6-oxopyrimidinone moiety. The thiazole ring is a five-membered aromatic system containing nitrogen and sulfur atoms, while the pyrimidinone group is a six-membered heterocycle with two nitrogen atoms and a ketone functionality.
The compound’s synthesis likely involves alkylation or condensation reactions, as evidenced by analogous methods for related heterocycles. For instance, alkylation of thiopyrimidines with chloroacetamides is a common strategy to introduce acetamido-thiazole groups, as seen in the preparation of structurally similar compounds .
Properties
IUPAC Name |
ethyl 2-[[2-(4-methyl-6-oxopyrimidin-1-yl)acetyl]amino]-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4O4S/c1-3-21-12(20)9-6-22-13(15-9)16-10(18)5-17-7-14-8(2)4-11(17)19/h4,6-7H,3,5H2,1-2H3,(H,15,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOYPAXXLWGZJEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)NC(=O)CN2C=NC(=CC2=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyrimidine ring: Starting with a suitable precursor, such as 4-methyl-6-oxopyrimidine, the pyrimidine ring is constructed through cyclization reactions.
Introduction of the thiazole ring: The thiazole ring is introduced via a condensation reaction with a thioamide derivative.
Acetylation: The intermediate product undergoes acetylation to introduce the acetamido group.
Esterification: Finally, the carboxylate ester group is introduced through esterification with ethanol under acidic conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines, thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide can yield sulfoxides, while reduction with sodium borohydride can produce alcohol derivatives.
Scientific Research Applications
Ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 2-(2-(4-methyl-6-oxopyrimidin-1(6H)-yl)acetamido)thiazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analysis
The compound’s uniqueness lies in its hybrid structure, merging thiazole and pyrimidinone pharmacophores. Below is a comparative analysis with structurally related heterocycles:
Key Findings:
Bioactivity Potential: The target compound’s thiazole-carboxylate group may enhance membrane permeability compared to coumarin-based analogs (e.g., 4i), which are bulkier and more rigid .
Synthetic Accessibility: The target compound’s synthesis aligns with established methods for alkylating thiopyrimidines, similar to the preparation of 2-[(pyrimidinyl)thio]acetamides . However, the inclusion of a thiazole ring introduces complexity compared to simpler pyrimidinone-thioacetamides.
Structural Advantages: The ethyl carboxylate group in the target compound improves solubility compared to non-esterified analogs (e.g., 4j in ), which lack polar substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
